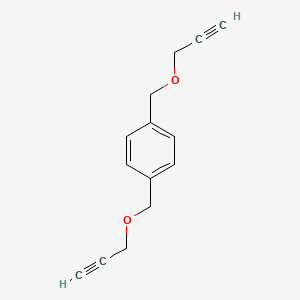

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

CAS No.: 18473-19-3

Cat. No.: VC15800070

Molecular Formula: C14H14O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18473-19-3 |

|---|---|

| Molecular Formula | C14H14O2 |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 1,4-bis(prop-2-ynoxymethyl)benzene |

| Standard InChI | InChI=1S/C14H14O2/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2/h1-2,5-8H,9-12H2 |

| Standard InChI Key | VEYMNVPOTNORQL-UHFFFAOYSA-N |

| Canonical SMILES | C#CCOCC1=CC=C(C=C1)COCC#C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is systematically named 1,4-bis(prop-2-ynoxymethyl)benzene, reflecting its two propargyloxymethyl substituents. Key identifiers include:

The molecule consists of a central benzene ring with two -CH-O-C≡CH groups at the 1 and 4 positions. This arrangement confers rigidity and reactivity, particularly through the terminal alkynes.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, analogous structures like 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene (monoclinic, , Å, Å, Å) suggest that alkynyl-substituted benzene derivatives adopt planar configurations with intermolecular interactions dominated by van der Waals forces . Spectroscopic characterization likely involves:

-

: Peaks for aromatic protons (~6.8–7.2 ppm), methylene bridges (~4.5–5.0 ppm), and terminal alkynes (~2.5–3.0 ppm).

-

IR Spectroscopy: Stretching vibrations for C≡C (~2100 cm) and ether C-O (~1100 cm).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 1,4-bis(hydroxymethyl)benzene and propargyl bromide under basic conditions. A typical protocol involves:

-

Reagents:

-

1,4-bis(hydroxymethyl)benzene (1 equiv)

-

Propargyl bromide (2.2 equiv)

-

Potassium carbonate (, 2.5 equiv)

-

Solvent: Dimethylformamide (DMF) or acetone

-

-

Procedure:

Industrial Production

Scalable synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

-

Temperature Control: 50–70°C to minimize side reactions.

-

Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics.

-

Purification: Distillation or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Thermal Stability

While experimental data are sparse, the compound’s thermal behavior can be inferred from analogs:

-

Melting Point: Estimated 80–90°C (similar propargyl ethers).

-

Decomposition Temperature: >200°C under inert atmospheres.

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane, and insoluble in water .

-

Reactivity: Terminal alkynes participate in:

Applications in Research and Industry

Click Chemistry Platforms

The compound serves as a bifunctional linker in bioconjugation and drug discovery. For example:

-

Peptide Modification: Alkyne-azide couplings enable site-specific labeling of biomolecules .

-

Materials Science: Incorporation into metal-organic frameworks (MOFs) enhances porosity and catalytic activity.

Polymer and Composite Development

Propargyl groups facilitate the synthesis of phthalonitrile resins, which exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume